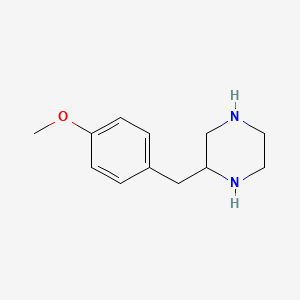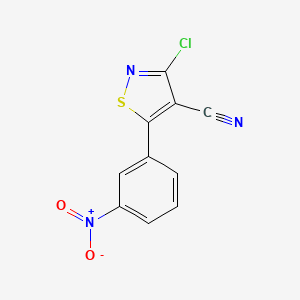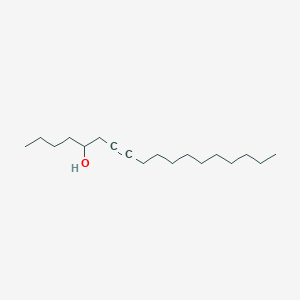![molecular formula C19H19NO3 B12611047 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one CAS No. 917567-40-9](/img/structure/B12611047.png)
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a phenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one typically involves the reaction of 4-(morpholine-4-carbonyl)benzaldehyde with acetophenone under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to bind to specific sites, while the phenyl groups can participate in π-π interactions, further stabilizing the binding.
Comparación Con Compuestos Similares
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: Shares the morpholine and phenyl moieties but differs in the presence of a boronic acid group.
N-(1-(Morpholine-4-carbonyl)-4-phenyl-buta-1,3-dienyl)-4-nitrobenzamide: Contains a morpholine ring and phenyl groups but has additional functional groups that confer different properties.
Uniqueness
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Número CAS |
917567-40-9 |
|---|---|
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[4-(morpholine-4-carbonyl)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C19H19NO3/c21-18(14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)19(22)20-10-12-23-13-11-20/h1-9H,10-14H2 |
Clave InChI |
PJEMHHJXTFJGBW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
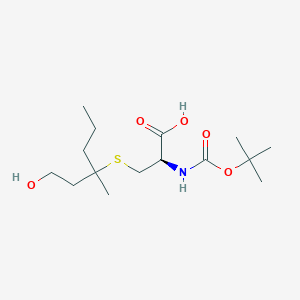
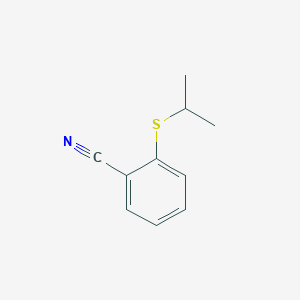
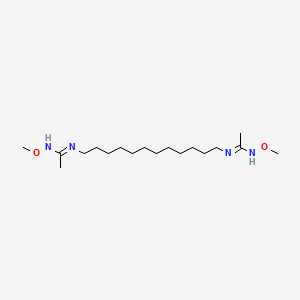
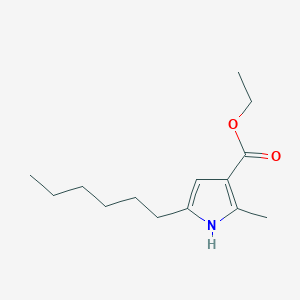
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
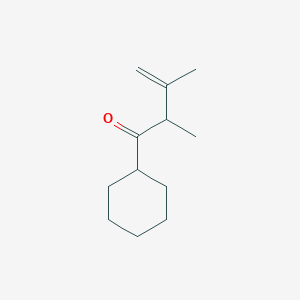
![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
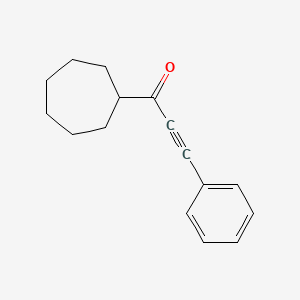
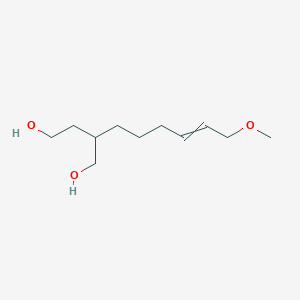
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
